N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine
Description
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (hereafter referred to as BCFA or PCBBiF in some studies) is a high-performance organic semiconductor widely employed in organic light-emitting diodes (OLEDs) as a hole transport layer (HTL) or hole injection layer (HIL) . Its structure integrates a fluorene backbone substituted with carbazole and biphenyl groups, enhancing charge transport properties and thermal stability. Synthesized via Buchwald-Hartwig amination (e.g., using Pd(dippf) catalysts), BCFA achieves yields exceeding 95% under optimized conditions . Key applications include OLEDs, quantum dot LEDs (QLEDs), and optoelectronic devices, where it improves efficiency and device lifetime .
Properties
Molecular Formula |
C37H26N2 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-[4-(9-phenylcarbazol-3-yl)phenyl]-9H-fluoren-2-amine |
InChI |
InChI=1S/C37H26N2/c1-2-9-31(10-3-1)39-36-13-7-6-12-34(36)35-24-26(16-21-37(35)39)25-14-17-29(18-15-25)38-30-19-20-33-28(23-30)22-27-8-4-5-11-32(27)33/h1-21,23-24,38H,22H2 |
InChI Key |
TYOOJHCILXVTDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a fluorene core substituted at the 2-position with an amine group, connected via a phenyl linker to a 9-phenylcarbazole moiety. This conjugated system enhances charge transport properties but introduces steric hindrance during synthesis, necessitating precise reaction conditions.
Key Synthetic Hurdles
- Steric bulk : The 9-phenylcarbazole group impedes nucleophilic attack during coupling reactions.
- Solubility limitations : Intermediate products often require polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Oxidative degradation : The amine group necessitates inert atmospheres (N₂/Ar) to prevent oxidation.
Preparation of Intermediate Compounds
Synthesis of 3-Bromo-9-phenylcarbazole
A precursor for Suzuki-Miyaura coupling, this intermediate is prepared via:
- Friedel-Crafts alkylation : Reacting carbazole with bromobenzene in the presence of AlCl₃ (Yield: 68–72%).
- Selective bromination : Using N-bromosuccinimide (NBS) in dichloromethane at 0°C (Yield: 85%).
Reaction Table 1: Bromination Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS | CH₂Cl₂ | 0 | 4 | 85 |
| Br₂/FeCl₃ | Chloroform | 25 | 12 | 63 |
Core Coupling Strategies
Buchwald-Hartwig Amination
The most efficient method for forming the C–N bond between fluorene and carbazole moieties:
Procedure :
Ullmann-Type Coupling (Alternative Method)
For systems sensitive to phosphine ligands:
Solvent and Catalyst Optimization
Table 2: Palladium Catalyst Screening
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 110 | 82 |
| Pd(dppf)Cl₂ | DMF | 100 | 74 |
| Pd(PPh₃)₄ | THF | 80 | 68 |
Polar aprotic solvents (DMF, THF) improve catalyst solubility but may lower yields due to side reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
- ¹H NMR (CDCl₃): δ 8.25 (d, J = 7.6 Hz, carbazole-H), 7.92–7.30 (m, fluorene and phenyl protons).
- HPLC-MS : m/z 542.3 [M+H]⁺ (calc. 541.7).
Industrial-Scale Considerations
Continuous Flow Synthesis
Patent CN114364653A discloses a microreactor-based approach:
Waste Reduction Strategies
- Catalyst recycling via biphasic systems (water/toluene) achieves 90% Pd recovery.
Chemical Reactions Analysis
Types of Reactions
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbazole and fluorene derivatives.
Scientific Research Applications
N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine, also known as BCFN, is a chemical compound with several applications in scientific research, particularly in the field of organic electronics .
Basic Information:
- CAS Number: 1242056-42-3
- Chemical Formula: C51H38N2
- Synonyms: A wide array of synonyms exist, including variations of its chemical name and the acronym BCFN .
Applications
BCFN is utilized in R&D studies for applications such as organic field-effect transistors (OFETs), molecular electronics, sensors, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) . It is suitable as an emissive layer or hole transport layer due to its π-conjugated structure and electron-donating/accepting groups .
- Hole-Transport and Hole-Injection Material: BCFN is used as a hole-transport and hole-injection material in organic light-emitting diodes due to it being an electron-rich material . It has a HOMO energy level of 5.3 eV, a LUMO energy level of 2.2 eV, and a high hole mobility of 5.43 × 10-5cm2V-1s-1 .
- Improving Hole Mobility: BCFN improves the hole mobility of polymer-based hole transport layers .
- Lower Driving Voltage and Better Efficiency: The use of BCFN in the EML results in a lower driving voltage of the device, better efficiency, and higher EQE due to exciplex formation .
- Device Lifetimes: BCFN, in combination with Ir(piq)2(acac) as an electron scavenger layer, can lead to better device lifetimes . For example, one study showed an increase in lifespan@95 from 71 hours to 133 hours when using BCFN in combination with Ir(piq)2(acac) as an electron scavenger layer .
Mechanism of Action
The mechanism of action of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Analogues
BCFA belongs to a class of carbazole-fluorene hybrids optimized for charge balance. Below is a comparison with structurally or functionally related compounds:
Table 1: Structural Comparison
Key Observations:
- BCFA vs. DP-BCZ : While both are carbazole-based HTL materials, BCFA’s fluorene backbone provides higher thermal stability (evidenced by glass transition temperature, T_g) and balanced hole/electron mobility compared to DP-BCZ’s bicarbazole structure, which prioritizes hole injection .
- BCFA vs. SiCzCz : SiCzCz incorporates a triphenylsilyl group, enhancing electron-blocking capabilities but sacrificing hole mobility relative to BCFA .
- BCFA vs. PTZP-PCZ : PTZP-PCZ’s triazine moiety improves electron transport, making it suitable as an ET host, whereas BCFA’s design focuses on hole-dominated transport .
Device Performance Metrics
Performance Highlights:
- BCFA demonstrates superior thermal stability (critical for industrial-scale evaporation processes) and compatibility with p-dopants like NDP9, enabling low-voltage operation in OLEDs .
- SiCzCz and DBFTrz outperform BCFA in specific niches (e.g., lifetime for SiCzCz, blue emission for DBFTrz) but require complex host-guest systems .
Biological Activity
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine, also known by its CAS number 1242056-42-3, is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 678.86 g/mol. The compound features a unique structure that combines carbazole and fluorenamine moieties, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C51H38N2 |
| Molecular Weight | 678.86 g/mol |
| CAS Number | 1242056-42-3 |
| Density | 1.1 ± 0.1 g/cm³ |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-substituted carbazoles, which include compounds similar to this compound. For instance, Reddy et al. synthesized various N-substituted carbazoles that demonstrated significant antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The zones of inhibition ranged from 12.6 to 22.3 mm at concentrations of 100 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored through its structural analogs. Research indicates that several N-substituted carbazoles exhibit cytotoxic effects against human cancer cell lines. For example, compounds derived from carbazole structures have shown effectiveness against breast cancer cell lines (MCF-7), with LC50 values indicating significant potency . The following table summarizes the LC50 values for selected carbazole derivatives:
| Compound ID | LC50 (µg/mL) |
|---|---|
| Compound 41 | 60.6 |
| Compound 42 | 60.2 |
| Compound 43 | 53.6 |
| Compound 44 | 80.0 |
| Compound 45 | 35.6 |
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Studies have demonstrated that certain carbazole derivatives can protect neuronal cells from oxidative stress induced by glutamate or homocysteine. For instance, a specific derivative exhibited neuroprotective activity at concentrations as low as 3 µM due to its antioxidative properties . The following table highlights the neuroprotective activity of selected compounds:
| Compound ID | Concentration (µM) | Neuroprotective Activity |
|---|---|---|
| Compound 60 | 3 | Significant |
| Compound 61 | 30 | Significant |
| Compound 62 | 30 | Significant |
Q & A
Basic Research Questions
Q. What synthetic methods are commonly used to prepare derivatives of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine?
- Answer: Derivatives like the 9,9-dimethyl variant are synthesized via palladium-catalyzed Buchwald-Hartwig amination. For example, coupling 3-(4-bromophenyl)-9-phenylcarbazole with 9,9-dimethylfluoren-2-amine using Pd(dippf)maleimide (0.2 mol%), sodium tert-butoxide base, and degassed toluene at 70°C for 20 hours achieves yields up to 97% . Purification via column chromatography on basic Al₂O₃ (instead of SiO₂) prevents decomposition .
Q. How is the compound characterized post-synthesis?
- Answer: Key techniques include:
- ¹H/¹³C NMR : Methyl groups appear at δ 1.37 ppm, aromatic protons between δ 7.08–8.74 ppm .
- IR spectroscopy : Peaks at 1596 cm⁻¹ (C=C stretching) and 740 cm⁻¹ (C-H bending) confirm structural motifs .
- Elemental analysis : Matches calculated C, H, N percentages (e.g., C 88.13%, H 5.26%, N 5.62%) .
Q. What safety protocols are recommended for handling this compound?
- Answer: While the dimethyl derivative shows low acute toxicity (oral LD₅₀ >2000 mg/kg) and no skin irritation , environmental precautions are advised due to aquatic toxicity thresholds (EC₅₀ >0.024 mg/L for water fleas and algae) . Use standard PPE and adhere to chemical waste regulations.
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Answer:
- Catalyst optimization : Pd(dippf)maleimide at 0.2 mol% minimizes side reactions .
- Solvent/base system : Degassed toluene with sodium tert-butoxide enhances coupling efficiency .
- Purification : Basic Al₂O₃ chromatography avoids decomposition observed with SiO₂ .
- Troubleshooting low yields : Check for residual moisture, catalyst deactivation, or incomplete degassing .
Q. What methodologies resolve contradictions in spectroscopic data during characterization?
- Answer:
- Cross-validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS).
- X-ray crystallography : Use SHELXL for definitive structural confirmation .
- Impurity profiling : HPLC or TLC identifies byproducts (e.g., unreacted starting materials) .
Q. How is this compound integrated into organic optoelectronic devices?
- Answer:
- Device architecture : Used as a hole-transport layer in OLEDs alongside materials like HAT-CN (electron transport layer) .
- Property evaluation : Measure HOMO/LUMO via cyclic voltammetry; UV-vis (λₐᵦₛ ~370 nm) and PL (λₑₘ ~428 nm) in CH₂Cl₂ assess optoelectronic behavior .
- Thermal stability : TGA shows >0.5% weight loss at 320°C, suitable for vacuum deposition .
Q. What environmental degradation studies are relevant for this compound?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
